REACTION_CXSMILES
|
[CH3:1][NH2:2].[CH3:3][O:4][C:5]1[CH:20]=[CH:19][C:8]([CH2:9][N:10]2[C:15](=[O:16])[C:14](Br)=[C:13]([Br:18])[CH:12]=[N:11]2)=[CH:7][CH:6]=1>C1(C)C=CC=CC=1>[CH3:3][O:4][C:5]1[CH:20]=[CH:19][C:8]([CH2:9][N:10]2[C:15](=[O:16])[C:14]([NH:2][CH3:1])=[C:13]([Br:18])[CH:12]=[N:11]2)=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN2N=CC(=C(C2=O)Br)Br)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a glass pressure reactor vessel equipped with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
CUSTOM
|
Details
|
Anhydrous methylamine was bubbled through the mixture for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the reactor was sealed again
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
heated at 90° C. for an additional 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo to dryness
|
Type
|
CUSTOM
|
Details
|
sonicated
|
Type
|
FILTRATION
|
Details
|
The solid was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2N=CC(=C(C2=O)NC)Br)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |